Piperazine, 1,4-bis[(3-nitrophenyl)sulfonyl]-
Description
Its molecular formula is C₁₈H₁₆N₄O₈S₂ (calculated based on substituents), with a molecular weight of 504.47 g/mol. The compound’s structure imparts electron-withdrawing properties due to the nitro groups, influencing its reactivity, solubility, and biological activity.
Properties
CAS No. |
80303-91-9 |
|---|---|
Molecular Formula |
C16H16N4O8S2 |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
1,4-bis[(3-nitrophenyl)sulfonyl]piperazine |
InChI |
InChI=1S/C16H16N4O8S2/c21-19(22)13-3-1-5-15(11-13)29(25,26)17-7-9-18(10-8-17)30(27,28)16-6-2-4-14(12-16)20(23)24/h1-6,11-12H,7-10H2 |
InChI Key |
BNRSIRFDVAGMLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of piperazine, 1,4-bis[(3-nitrophenyl)sulfonyl]- can be achieved through various methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives through the combination of an amine, an isocyanide, a carboxylic acid, and an aldehyde .
Chemical Reactions Analysis
Piperazine, 1,4-bis[(3-nitrophenyl)sulfonyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. For example, the reduction of the nitro groups in the compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of the corresponding amine derivatives .
Scientific Research Applications
Piperazine, 1,4-bis[(3-nitrophenyl)sulfonyl]- has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an inhibitor of certain enzymes and receptors. In medicine, piperazine derivatives are explored for their potential therapeutic effects, including their use as antiparasitic agents . Additionally, this compound is used in the development of new materials and catalysts in the industrial sector .
Mechanism of Action
The mechanism of action of piperazine, 1,4-bis[(3-nitrophenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to exert their effects by paralyzing parasites, which allows the host body to expel the invasive organisms. This action is mediated by blocking acetylcholine at the myoneural junction and acting as an agonist on the inhibitory GABA (γ-aminobutyric acid) receptor . This neuromuscular effect is crucial for its antiparasitic activity.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s nitro-sulfonyl substituents distinguish it from other piperazine derivatives. Key structural analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., nitro, sulfonyl) enhance thermal stability and influence binding to enzymatic targets (e.g., DPP-4 ).
- Bulkier substituents (e.g., benzhydryl) may reduce solubility but improve CNS penetration .
- Dithiolone and chloro groups confer redox activity, useful in anticancer applications .
Antimicrobial and Anticancer Activity
- Thiadiazole-linked piperazines (e.g., C₂₀H₁₆N₈O₄S₄, MW 428.4) showed variable antimicrobial activity depending on substituents. The 3-nitrophenylsulfonyl derivative’s nitro groups may enhance antibacterial potency via increased electrophilicity .
- Anticancer derivatives: 1,4-Disubstituted piperazines with phenylpiperazinyl groups (e.g., 4-phenylpiperazin-1-yl) exhibit IC₅₀ values <10 µM against HCT-116 and MCF-7 cell lines. The nitro groups in the target compound could similarly enhance DNA intercalation or topoisomerase inhibition . In contrast, bis[3-(amino-dithiocarboxy)propionyl] piperazines showed 44–90% inhibition of HL-60 cells at 10 µM, suggesting sulfur-containing groups improve cytotoxicity .
Enzymatic Inhibition
- DPP-4 inhibition : Sulfonyl piperazines like 1,4-bis(4-fluorophenylsulfonyl)piperazine bind to DPP-4 via H-bonds with residues R125, E205, and Y662. The target compound’s nitro groups may alter binding affinity or selectivity .
Thermal and Chemical Stability
- Selenogallate frameworks: Piperazine derivatives like [bappH₂][Ga₂Se₄] (bapp = 1,4-bis(3-aminopropyl)piperazine) degrade at 250°C, while metal-coordinated analogs (e.g., [Mn(en)₃][Ga₂Se₅]) are stable up to 300°C . The target compound’s sulfonyl groups likely enhance thermal stability compared to amine-terminated derivatives.
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